molecular formula C35H49NO9 B10752198 Foresaconitine

Foresaconitine

Cat. No.: B10752198
M. Wt: 627.8 g/mol
InChI Key: LYUPEIXJYAJCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has the molecular formula C₃₅H₄₉NO₉ and a molecular weight of 627.76 g/mol . This compound is known for its complex structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Foresaconitine is primarily isolated from natural sources, specifically the tubers of Aconitum species The isolation process involves several steps, including extraction, purification, and crystallization

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Aconitum tubers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Foresaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Foresaconitine has several scientific research applications:

    Chemistry: Used as a reference compound in the study of norditerpenoid alkaloids.

    Biology: Investigated for its role in plant metabolism and its effects on various biological systems.

    Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

Foresaconitine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate ion channels, particularly sodium channels, which can affect nerve signal transmission. This modulation can lead to analgesic effects, making it a potential candidate for pain management .

Comparison with Similar Compounds

Foresaconitine is compared with other norditerpenoid alkaloids such as:

  • Yunaconitine
  • Crassicaudine
  • Chasmaconitine
  • Bulleyaconitine A
  • Franchetine

Uniqueness

This compound is unique due to its specific structural features and biological activities. Its ability to modulate sodium channels distinguishes it from other similar compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .

Properties

IUPAC Name

[8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPEIXJYAJCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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